molecular formula C18H25NO2 B035242 5-Octyloxymethyl-8-quinolinol CAS No. 102269-68-1

5-Octyloxymethyl-8-quinolinol

Cat. No. B035242
M. Wt: 287.4 g/mol
InChI Key: LIAHOBMFROLCJL-UHFFFAOYSA-N
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Description

5-Octyloxymethyl-8-quinolinol is a chemical compound with the molecular formula C18H25NO2 . It is used in various scientific research and development activities .


Synthesis Analysis

The synthesis of 5-Octyloxymethyl-8-quinolinol involves several steps. The extraction rate-controlled separation of nickel(II) from cobalt(II) with 5-octyloxymethyl-8-quinolinol (HO8Q) and the kinetics of the extraction of nickel(II) and cobalt(II) with HO8Q are described . The extraction rate was first-order regarding metal ions and HO8Q .


Molecular Structure Analysis

The molecular structure of 5-Octyloxymethyl-8-quinolinol is represented by the formula C18H25NO2 . More detailed information about its structure can be found in various chemical databases .


Chemical Reactions Analysis

The extraction behavior of rare-earth ions with 5-Octyloxymethyl-8-quinolinol was studied . The formation rate of Ni(II) and Co(II) complexes with 5-Octyloxymethyl-8-quinolinol was investigated in nonionic surfactant systems . The distribution of metal ions and of ligands between the aqueous and micellar phases affected the reaction rate .

Scientific Research Applications

  • Extraction of Metal Ions

    It significantly enhances the extractability of molybdenum(VI) from strongly acidic solutions, enabling selective extraction of various metal ions (Ohashi et al., 2010).

  • Preconcentration of Trace Metals

    8-quinolinol-bonded polymer supports, including 5-Octyloxymethyl-8-quinolinol, effectively preconcentrate trace metals from seawater (Willie, Sturgeon, & Berman, 1983).

  • Potential in Photocatalysis and Sensing

    Technetium(V) complexes of 8-quinolinolates, including derivatives like 5-Octyloxymethyl-8-quinolinol, show potential for use in various applications, such as aqueous electrophoresis, electrochemical sensing, and photocatalysis (Wilcox, Heeg, & Deutsch, 1984).

  • Synthesis of Electroluminophores

    This compound is used in synthesizing electroluminophores with tunable emission wavelengths, which is crucial for predicting the optical properties of new electroluminophores (Pohl et al., 2004).

  • Complexation Kinetics

    It exhibits a fast complexation rate with Ni(II) at the heptane-water interface, which is crucial for understanding the dynamics of such interactions (Shioya, Tsukahara, & Teramae, 1996).

  • Kinetic Determination of Metal Ions

    The kinetic determination of nickel(II) and cobalt(II) with 5-octyloxymethyl-8-quinolinol in nonionic surfactant micelles shows its effectiveness in differentiating the rates of complex formation between various metal ions (Tagashira, Onoue, Murakami, & Sasaki, 1992).

  • Cloud Point Extraction

    It is used in cloud point extraction methods for effectively extracting iron(III) and vanadium(V) from river water, demonstrating its utility in environmental analysis (Ohashi et al., 2005).

  • Electroluminescent Properties in Organic Diodes

    Organoboron complexes with substituted 8-quinolinolates, including derivatives like 5-Octyloxymethyl-8-quinolinol, show promising electroluminescent properties, making them potential candidates for use in organic light-emitting diodes and photovoltaics (Kappaun et al., 2006).

  • Extraction and Separation of Gallium(III)

    The compound facilitates the separation of gallium(III) from aluminum(III), demonstrating its potential in metal purification processes (Ohashi et al., 1996).

Safety And Hazards

The safety data sheet for 5-Octyloxymethyl-8-quinolinol indicates that it is harmful if swallowed . It is recommended to wash hands thoroughly after handling and to seek medical attention if necessary .

Future Directions

The extraction of rare-earth ions with 5-Octyloxymethyl-8-quinolinol in an ionic liquid has been studied, indicating potential future directions for research . The extraction behaviors indicated that 5-Octyloxymethyl-8-quinolinol had high extraction efficiency and selectivity for Pd(II) under the experimental conditions .

properties

IUPAC Name

5-(octoxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-13-21-14-15-10-11-17(20)18-16(15)9-8-12-19-18/h8-12,20H,2-7,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAHOBMFROLCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566130
Record name 5-[(Octyloxy)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Octyloxymethyl-8-quinolinol

CAS RN

102269-68-1
Record name 5-[(Octyloxy)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
H Watarai, S Kentish, G Stevens… - Solvent extraction and …, 2003 - Taylor & Francis
… A high speed stirring method was used to measure the adsorption behavior of 5‐octyloxymethyl‐8‐quinolinol (Hocqn) at the chloroform/water interface over a range of pH 1∼13. …
Number of citations: 4 www.tandfonline.com
S Tagashira, K Onoue, Y Murakami, Y Sasaki - Analytical sciences, 1992 - Springer
… The formation rate of Ni(II) and Co(II) complexes with 5-octyloxymethyl-8-quinolinol was investigated in nonionic surfactant systems. The distribution of metal ions and of ligands …
Number of citations: 18 link.springer.com
T Tokimoto, S Tsukahara, H Watarai - … of the Chemical Society of Japan, 2003 - journal.csj.jp
The kinetics of the fast complexation of zinc(II) with 8-quinolinol (Hqn) and 5-octyloxymethyl-8-quinolinol (Hocqn) at the 1-butanol/water interface was investigated with two-phase …
Number of citations: 17 www.journal.csj.jp
K Ohashi, S Nakata, M Katsume, K Nakamura… - Analytical …, 1985 - jstage.jst.go.jp
… In contrast to 5-octyloxymethyl-8-quinolinol, as represented … As well as for 5octyloxymethyl-8-quinolinol, a plot of log D vs. … That the pH1/2 values for 5octyloxymethyl-8-quinolinol and 5-…
Number of citations: 40 www.jstage.jst.go.jp
H Matsumiya, R Ohkouchi, M Hiraide - Bulletin of the Chemical Society …, 2005 - journal.csj.jp
… The derivatives of 5,7-dichloro-, 2-methyl-, and 5-octyloxymethyl-8-quinolinol were not useful for the simultaneous collection of the heavy metals. On the other hand, Kelex-100 (7-…
Number of citations: 4 www.journal.csj.jp
H KoKUSEN, K Suzaki, K Ohashi, K Yamamoto - Analytical sciences, 1988 - jstage.jst.go.jp
… Reagents A 5-octyloxymethyl-8-quinolinol was synthesized and purified according to the previously described method.9 A chloroform solution of HO8Q was prepared by dissolving …
Number of citations: 15 www.jstage.jst.go.jp
T Shioya, S Nishizawa, N Teramae - Langmuir, 1998 - ACS Publications
… 8-Quinolinol (99%, HQ) and 5-octyloxymethyl-8-quinolinol (99%, HC 8 Q) were purchased from Wako and used without further purification. The dissociation constants 23 (K a ) of these …
Number of citations: 37 pubs.acs.org
K Ohashi, S Kokubo, S Tamura, K Yamamoto - Analytical sciences, 1987 - jstage.jst.go.jp
… 5-octyloxymethyl-8-quinolinol on the extraction of 6.00X106 mol dm-3 copper(II) with 5.00X103 mol dm-3 5-octyloxymethyl-8-quinolinol … mol dm-3 5-octyloxymethyl-8-quinolinol reached …
Number of citations: 4 www.jstage.jst.go.jp
K Ohashi, M Inose, K Nakamura, K Yamamoto - Analytical sciences, 1986 - Springer
… The 5-octyloxymethyl-8-quinolinol reagent was able to separate and spectrophotometrically determine the content of molybdenum(VI) in the presence of large amounts of such metal …
Number of citations: 13 link.springer.com
T Shioya, S Tsukahara, N Teramae - Chemistry letters, 1996 - journal.csj.jp
Complexation kinetics of 5-octyloxymethyl-8-quinolinol (Hocqn) with Ni(II) at the heptane-water interface was studied by measuring the dynamic interfacial tension. Decrease in the …
Number of citations: 15 www.journal.csj.jp

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